molecular formula C12H18N2O2 B12716466 3-Allyl-5-butyl-6-methyluracil CAS No. 102628-32-0

3-Allyl-5-butyl-6-methyluracil

Katalognummer: B12716466
CAS-Nummer: 102628-32-0
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: GSKQWQMTLLITRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-5-butyl-6-methyluracil is a synthetic organic compound belonging to the uracil family. It is characterized by the presence of allyl, butyl, and methyl groups attached to the uracil ring. The molecular formula of this compound is C12H18N2O2, and it has a molecular weight of 222.28352 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-butyl-6-methyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with allyl bromide, butyl bromide, and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyl-5-butyl-6-methyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl, butyl, or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new uracil derivatives with different alkyl or functional groups.

Wissenschaftliche Forschungsanwendungen

3-Allyl-5-butyl-6-methyluracil has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Allyl-5-butyl-6-methyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Allyl-5-butyl-6-methyluracil
  • 5-Bromo-3-sec-butyl-6-methyluracil
  • 3-Butyl-5-amino-6-methyluracil

Comparison

This compound is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 5-Bromo-3-sec-butyl-6-methyluracil contains a bromine atom, which makes it more reactive in substitution reactions . On the other hand, 3-Butyl-5-amino-6-methyluracil has an amino group, which can participate in hydrogen bonding and other interactions .

Eigenschaften

CAS-Nummer

102628-32-0

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

5-butyl-6-methyl-3-prop-2-enyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-4-6-7-10-9(3)13-12(16)14(8-5-2)11(10)15/h5H,2,4,6-8H2,1,3H3,(H,13,16)

InChI-Schlüssel

GSKQWQMTLLITRI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(NC(=O)N(C1=O)CC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.